molecular formula C23H24BrN3O3 B13430197 N-Desmethyl Nicergoline

N-Desmethyl Nicergoline

Cat. No.: B13430197
M. Wt: 470.4 g/mol
InChI Key: SMWNGLNHIYJOSA-ZTWLPKFNSA-N
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Description

Contextualization within Nicergoline's Metabolic Landscape

Nicergoline (B1678741) undergoes a swift and extensive metabolic transformation in the body following oral administration. nih.govresearchgate.net The primary metabolic pathway involves hydrolysis of the ester bond, which leads to the formation of 1-methyl-10-alpha-methoxy-9,10-dihydrolysergol (MMDL). nih.govresearchgate.net Subsequently, MMDL is N-demethylated to produce N-Desmethyl Nicergoline (MDL). nih.gov This demethylation step is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. nih.gov

While nicergoline itself is often undetectable in the bloodstream after oral administration due to this rapid metabolism, its metabolites, particularly MDL and MMDL, are stable and can be measured in plasma. google.comgoogle.com In fact, MDL is considered the main active metabolite of nicergoline. mims.com After an oral dose of nicergoline, urinary excretion is the primary route of elimination for its metabolites, with about 82% of the dose recovered in the urine and 10% in the feces. mims.com The terminal half-life of MDL is estimated to be between 11 and 20 hours. mims.commims.com

The metabolic conversion of nicergoline to its active metabolites is a key determinant of its pharmacological action. The parent compound, nicergoline, is a potent antagonist of alpha-1A adrenergic receptors. nih.govwikipedia.org However, its major metabolites, MDL and MMDL, exhibit low or no affinity for adrenergic, serotonin (B10506), dopamine (B1211576), or acetylcholine (B1216132) receptors. wikipedia.org This suggests that the therapeutic effects of nicergoline may be attributed to a combination of the parent drug's initial actions and the subsequent, more sustained presence of its metabolites.

Table 1: Key Pharmacokinetic Parameters of Nicergoline Metabolites

Metabolite Time to Peak Plasma Concentration (Tmax) Plasma Protein Binding
This compound (MDL) 3-5 hours 34.7%
1-methyl-10-alpha-methoxy-9,10-dihydrolysergol (MMDL) 0.5-1 hour 14.7%

Data sourced from MIMS Hong Kong mims.com

Academic Significance of Metabolite Characterization in Pharmacological Research

The characterization of metabolites like this compound is of paramount importance in pharmacological research for several reasons. Firstly, it provides a more complete picture of a drug's pharmacokinetic profile. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to determining its efficacy and duration of action. In the case of nicergoline, the rapid conversion to MDL and MMDL means that the pharmacological activity observed is likely due to the combined effects of the parent drug and its metabolites. nih.gov

Secondly, identifying and characterizing metabolites is crucial for understanding potential drug-drug interactions. Since the metabolism of nicergoline to MDL is heavily reliant on the CYP2D6 enzyme, co-administration with other drugs that are substrates, inducers, or inhibitors of this enzyme could significantly alter the pharmacokinetic profile of nicergoline and its metabolites. nih.gov

The development of sensitive analytical methods, such as high-performance liquid chromatography (HPLC), to quantify MDL in human plasma has been instrumental in conducting pharmacokinetic and bioequivalence studies of different nicergoline formulations. researchgate.netnih.gov These studies are essential for ensuring the quality and consistency of pharmaceutical products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24BrN3O3

Molecular Weight

470.4 g/mol

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4-methyl-6,6a,7,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C23H24BrN3O3/c1-27-12-16-7-20-23(29-2,18-4-3-5-19(27)21(16)18)8-14(9-26-20)13-30-22(28)15-6-17(24)11-25-10-15/h3-6,10-12,14,20,26H,7-9,13H2,1-2H3/t14-,20-,23+/m1/s1

InChI Key

SMWNGLNHIYJOSA-ZTWLPKFNSA-N

Isomeric SMILES

CN1C=C2C[C@@H]3[C@](C[C@H](CN3)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC

Canonical SMILES

CN1C=C2CC3C(CC(CN3)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC

Origin of Product

United States

Elucidation of N Desmethyl Nicergoline Mdl Formation Pathways

Biotransformation from Nicergoline (B1678741) to 1-Methyl-10-alpha-methoxy-9,10-dihydrolysergol (MMDL) via Hydrolysis

Upon oral administration, nicergoline is rapidly and extensively absorbed from the gastrointestinal tract. nih.govsci-hub.box It then undergoes a swift and near-complete first-pass metabolism, primarily through hydrolysis of its ester linkage. researchgate.netresearchgate.netgoogle.com This initial transformation is catalyzed by esterase enzymes, leading to the formation of an alcohol derivative known as 1-methyl-10-alpha-methoxy-9,10-dihydrolysergol (MMDL). nih.govsci-hub.boxresearchgate.netnih.gov This hydrolysis step is a critical and major metabolic pathway for nicergoline. researchgate.net Due to this extensive first-pass effect, nicergoline itself is often undetectable in systemic circulation. researchgate.netgoogle.comgoogle.com

N-Demethylation of MMDL to MDL: Identification of Key Cytochrome P450 Isoforms

Following its formation, MMDL is further metabolized through N-demethylation to yield the principal and active metabolite, 10-alpha-methoxy-9,10-dihydrolysergol (MDL). nih.govsci-hub.boxresearchgate.netnih.gov This crucial step is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes responsible for the metabolism of a vast array of compounds. clarityxdna.comresearchgate.net

Role of CYP2D6 in MDL Biogenesis

Research has pinpointed Cytochrome P450 2D6 (CYP2D6) as the primary isoform responsible for the N-demethylation of MMDL to MDL. nih.govsci-hub.boxresearchgate.netnih.govmims.comvev.icu Studies have demonstrated that the formation of MDL from MMDL is majorly catalyzed by CYP2D6. nih.govmims.com This enzyme is a key player in the metabolism of numerous clinically important drugs, accounting for the biotransformation of up to 25% of commonly prescribed medications. clarityxdna.compharmgkb.org The expression of CYP2D6 is highest in the liver, but it is also found in other tissues, including the brain. researchgate.net

Inter-Individual Variation in MDL Formation Kinetics Linked to CYP2D6 Polymorphism

A significant characteristic of the CYP2D6 gene is its high degree of genetic polymorphism. amazonaws.comresearchgate.netmdpi.com This means that there are numerous variations of the gene within the population, leading to different enzyme activity levels. These variations can result in distinct metabolic phenotypes, broadly categorized as poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). amazonaws.comresearchgate.net

This genetic variability in CYP2D6 directly impacts the metabolism of nicergoline, leading to significant inter-individual differences in the formation kinetics of MDL. nih.gov Individuals who are poor metabolizers of debrisoquine (B72478), a probe substrate for CYP2D6 activity, show a markedly diminished capacity to form the MDL metabolite. nih.govresearchgate.net

A clinical study involving 15 subjects with different debrisoquine and S-mephenytoin hydroxylation phenotypes highlighted this variation. After a single oral dose of nicergoline, the pharmacokinetic parameters of MMDL and MDL were starkly different between extensive and poor metabolizers of debrisoquine. nih.gov In extensive metabolizers, MMDL levels were relatively low, while MDL was the predominant metabolite. nih.gov Conversely, in poor metabolizers, MMDL concentrations were significantly higher, and MDL concentrations were often below the limit of quantification, indicating a severely impaired conversion process. nih.govresearchgate.net

This direct correlation between the CYP2D6 genotype and the metabolic ratio of MMDL to MDL underscores the critical role of this enzyme in nicergoline's biotransformation and explains the observed inter-individual variability in its pharmacokinetic profile. nih.gov

ParameterExtensive Metabolizers of Debrisoquine (n=10)Poor Metabolizers of Debrisoquine (n=5)
MMDL Cmax (nmol/L) 59356
MMDL AUC (nmol/Lh) 14410512
MDL Cmax (nmol/L) 183Below limit of quantitation
MDL AUC (nmol/Lh) 2627Below limit of quantitation
Data from a study on the involvement of CYP2D6 in nicergoline metabolism. nih.gov

Pharmacological and Biochemical Characterization of N Desmethyl Nicergoline Mdl

In Vitro Receptor Binding Affinity and Selectivity Profiling

The interaction of N-Desmethyl Nicergoline (B1678741) with various neurotransmitter receptors has been investigated to understand its pharmacological activity. Studies indicate that MDL exhibits a significantly different receptor affinity profile compared to its parent compound, nicergoline.

Research into the receptor binding profile of N-Desmethyl Nicergoline reveals that it possesses low to no affinity for adrenergic receptors. wikipedia.org This is in stark contrast to its parent compound, nicergoline, which is recognized as a potent and selective antagonist of the alpha-1A adrenergic receptor. wikipedia.org

Further profiling demonstrates that this compound has a low affinity for a range of other key neuroreceptors. wikipedia.org Specifically, it shows little to no significant interaction with serotonin (B10506) 5-HT1A and 5-HT2 receptors, alpha2-adrenergic receptors, dopamine (B1211576) D1 and D2 receptors, or muscarinic acetylcholine (B1216132) M1 and M2 receptors. wikipedia.org

The receptor binding profile of this compound (MDL) is markedly diminished when compared to nicergoline. While nicergoline actively engages with several receptor types, its metabolite MDL does not retain these interactions. wikipedia.org Nicergoline acts as a notable antagonist at alpha1A-adrenergic and serotonin 5-HT1A receptors, and shows moderate affinity for 5-HT2 and alpha2-adrenergic receptors. wikipedia.org In contrast, MDL shows a general lack of significant affinity for these, as well as for dopaminergic and muscarinic receptors. wikipedia.org

Table 1: Comparative Receptor Affinity Profile

Receptor TargetNicergoline AffinityThis compound (MDL) Affinity
Alpha1A-AdrenergicPotent AntagonistLow to None wikipedia.org
Alpha2-AdrenergicModerateLow to None wikipedia.org
Serotonin 5-HT1AAntagonist (IC50 = 6 nM) wikipedia.orgLow to None wikipedia.org
Serotonin 5-HT2ModerateLow to None wikipedia.org
Dopamine D1LowLow to None wikipedia.org
Dopamine D2LowLow to None wikipedia.org
Muscarinic M1LowLow to None wikipedia.org
Muscarinic M2LowLow to None wikipedia.org

Cellular and Subcellular Effects of MDL

Information regarding the direct modulatory effects of this compound on enzymes such as ATPases is not specified in the available search results. Studies have detailed the parent drug nicergoline's inhibitory effects on synaptosomal Ca,Mg-dependent ATPase and its complex modulatory role on Na,K-dependent ATPase, but these findings are not attributed to the MDL metabolite. nih.gov

There is no specific information available from the search results detailing the modulation of intracellular signaling pathways by this compound. The parent compound, nicergoline, has been shown to influence pathways such as the PI3K/AKT signaling pathway, but similar investigations focused on MDL are not present in the provided results. nih.gov

Preclinical Evaluation of Potential Bioactivities in Isolated Systems and Animal Models

This compound (MDL), a principal metabolite of the vasoactive and neuroprotective agent Nicergoline, has been the subject of preclinical investigations to characterize its own pharmacological and biochemical profile. These studies, conducted in various isolated systems and animal models, have sought to elucidate its potential bioactivities, which appear to differ significantly from its parent compound.

Early research provided a comparative analysis of the pharmacological effects of Nicergoline and its various metabolites, including MDL. In a study using mice, the acute intraperitoneal toxicity of MDL was found to be approximately half that of Nicergoline. The same study investigated the protective effects against potassium cyanide- and adrenaline-induced death in mice and found that MDL was inactive in these models, in contrast to Nicergoline and some of its other metabolites. nih.gov

Further characterization in isolated systems revealed more about MDL's specific activities. In experiments on the phenylephrine-induced contraction of isolated guinea pig vas deferens, MDL was found to be much less potent than Nicergoline. Similarly, when tested for its inhibitory effect on collagen-induced platelet aggregation in vitro using rat platelet-rich plasma, MDL was shown to be inactive. nih.gov These findings suggest that the alpha-adrenergic blocking and anti-platelet aggregation effects of Nicergoline are not significantly retained by its N-desmethylated metabolite.

Subsequent research has indicated that both MDL and its precursor metabolite, 1-methyl-10-alpha-methoxy-9,10-dihydrolysergol (MMDL), exhibit low or no affinity for a range of adrenergic, serotonin, dopamine, and acetylcholine receptors. This is in stark contrast to Nicergoline, which is a potent antagonist at α1A-adrenergic and 5-HT1A serotonin receptors. wikipedia.org

Despite its apparent lack of activity at several key receptors, other research has pointed towards a potential neuroprotective role for MDL, possibly through an antioxidant mechanism. One study demonstrated that micromolar concentrations of MDL attenuated β-amyloid (25-35)-induced neuronal death in mixed cultures of rat cortical cells. In the same study, another metabolite of nicergoline, MMDL, was found to be inactive. science.gov This suggests a specific neuroprotective action of MDL against amyloid-induced toxicity.

The antioxidant properties of MDL have been further explored in animal models. In a study involving rats chronically treated with the antipsychotic drug haloperidol, which is known to induce oxidative stress, the administration of MDL was shown to have antioxidant activity. Specifically, it was observed to prevent the depletion of glutathione (B108866) (GSH) and inhibit lipid peroxidation. usbio.net

The preclinical data available for this compound suggests a pharmacological profile distinct from its parent compound, Nicergoline. While it appears to lack the significant alpha-adrenergic blocking and anti-platelet activities of Nicergoline, it has demonstrated potential as a neuroprotective agent, possibly through its antioxidant properties.

Interactive Data Tables

Table 1: Comparative Acute Toxicity and Pharmacological Effects of this compound (MDL) and Nicergoline

CompoundAcute Toxicity (LD50, i.p. in mice)Protective Effect against KCN-induced deathProtective Effect against Adrenaline-induced deathInhibition of Phenylephrine-induced ContractionInhibition of Collagen-induced Platelet Aggregation
This compound (MDL) Approx. 2-fold less toxic than NicergolineInactiveInactiveMuch less potent than NicergolineInactive
Nicergoline 197.6 mg/kgActiveActivePotentActive

Source: J Pharmacobiodyn. 1987 Jan;10(1):35-48. nih.gov

Table 2: Investigated Bioactivities of this compound (MDL)

BioactivitySystem/ModelFindingReference
Receptor Affinity Adrenergic, Serotonin, Dopamine, Acetylcholine receptorsLow or no affinity wikipedia.org
Neuroprotection Rat cortical cell culture (β-amyloid induced toxicity)Attenuated neuronal death science.gov
Antioxidant Activity Rat model (Haloperidol-induced oxidative stress)Prevented GSH depletion and lipid peroxidation usbio.net

Structure Activity Relationship Sar of N Desmethylation on Ergoline Derivatives

Conformational and Electronic Changes Induced by N-Demethylation within the Ergoline (B1233604) Scaffold

N-demethylation at the N6 position results in a secondary amine, which introduces several conformational and electronic alterations:

Steric Profile: The removal of the methyl group reduces steric bulk around the N6 nitrogen. This can alter how the molecule fits into a receptor's binding pocket, potentially allowing for different orientations or interactions that were previously hindered.

Electronic Effects: A secondary amine (as in N-Desmethyl Nicergoline) has a different electronic character than the tertiary amine in nicergoline (B1678741). The N-H bond in the demethylated compound can act as a hydrogen bond donor, an interaction not possible for the N-CH₃ group in the parent molecule. Conversely, the parent molecule's tertiary amine is more basic. These electronic shifts can modify or completely change the key interactions required for receptor binding and activation.

Conformational Flexibility: While the core ergoline ring system is rigid, the orientation of substituents can be crucial. The N6-substituent's orientation is known to influence receptor binding affinity. For example, in other complex cyclic peptides, N-desmethylation has been shown to impact the stability of the molecule's three-dimensional structure and its intramolecular hydrogen bonds, which are critical for maintaining the conformation required for biological activity. bohrium.com A dramatic example within the ergoline class is methysergide, which upon N-demethylation, transforms from a serotonin (B10506) 5-HT₂B receptor antagonist into a potent agonist, methylergometrine, highlighting a profound functional shift resulting from this seemingly minor structural change. nih.govsemanticscholar.org

Correlation Between N-Demethylation and Receptor Binding Profile Alterations in MDL compared to Nicergoline

The impact of N-demethylation is clearly demonstrated by comparing the receptor binding profile of nicergoline with its N-desmethyl metabolite, 10-methoxy-6-methyl-ergoline-8β-methanol (MDL). Nicergoline exhibits a distinct pharmacological profile, acting as a potent antagonist at specific receptors. In stark contrast, its metabolite MDL shows a significant loss of this activity.

Nicergoline is characterized by its high affinity for α₁ₐ-adrenergic receptors, with an IC₅₀ value of 0.2 nM, and it also acts as an antagonist at serotonin 5-HT₁ₐ receptors (IC₅₀ = 6 nM). wikipedia.orgnih.govresearchgate.net It displays moderate affinity for 5-HT₂ and α₂-adrenergic receptors. wikipedia.orgresearchgate.net

Conversely, studies consistently show that the major metabolites of nicergoline, including MDL, have low or no affinity for adrenergic, serotonin, dopamine (B1211576), or acetylcholine (B1216132) receptors. wikipedia.orgnih.govresearchgate.netchemicalbook.com This dramatic reduction in binding affinity following N-demethylation suggests that the N-methyl group on the ergoline scaffold is a critical structural feature for nicergoline's interaction with its primary receptor targets. The data indicates that N-demethylation effectively deactivates the compound with respect to these specific receptor interactions.

Table 1: Comparative Receptor Affinity of Nicergoline vs. This compound (MDL)
CompoundPrimary Receptor TargetsReported Affinity / Activity
Nicergolineα₁ₐ-Adrenergic Receptor 5-HT₁ₐ Serotonin ReceptorHigh affinity antagonist (IC₅₀ = 0.2 nM) Antagonist (IC₅₀ = 6 nM) wikipedia.orgnih.govresearchgate.net
This compound (MDL)Adrenergic, Serotonin, Dopamine, Acetylcholine ReceptorsLow or no affinity wikipedia.orgnih.govresearchgate.netchemicalbook.com

Comparative SAR with N-Desmethyl Metabolites of Other Pharmaceutically Relevant Compounds

The effect of N-demethylation on pharmacological activity is not uniform across all drugs. A comparison with other well-known compounds reveals a spectrum of outcomes, ranging from near-complete inactivation to a shift in selectivity or a modest reduction in potency.

N-Desmethyl Venlafaxine: Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). drugbank.com Its metabolism is extensive and primarily proceeds via O-demethylation to form another potent active metabolite, O-desmethylvenlafaxine (ODV). drugbank.comwikidoc.org N-demethylation to N-desmethylvenlafaxine (NDV) is a minor metabolic pathway. caymanchem.compharmgkb.org This N-desmethyl metabolite is considered to have weak serotonin and norepinephrine (B1679862) reuptake inhibition properties and does not contribute significantly to the drug's therapeutic effects. caymanchem.compharmgkb.org

N-Desmethyl Diphenhydramine: Diphenhydramine is a first-generation antihistamine with significant anticholinergic and sedative properties. drugbank.com It undergoes extensive metabolism, including successive N-demethylations to form N-desmethyldiphenhydramine and subsequently N,N-didesmethyldiphenhydramine. drugbank.com In this case, the N-demethylation is primarily a step in the metabolic clearance and inactivation pathway of the drug. hpra.ie The pharmacological activity of the desmethyl metabolites is not considered a significant contributor to the drug's primary effects.

Table 2: Comparative Structure-Activity Relationship of N-Demethylation
Parent CompoundPrimary ActionN-Desmethyl MetaboliteActivity of N-Desmethyl Metabolite Compared to Parent
Nicergolineα₁-Adrenergic / 5-HT₁ₐ AntagonistThis compound (MDL)Significant loss of receptor affinity; largely inactive at parent's targets. wikipedia.orgnih.gov
SertralineSelective Serotonin Reuptake Inhibitor (SSRI)N-Desmethyl SertralineRetains activity but is ~50x less potent as an SSRI; profile shifts to a more balanced SNDRI. wikipedia.orgwikipedia.org
VenlafaxineSerotonin-Norepinephrine Reuptake Inhibitor (SNRI)N-Desmethyl VenlafaxineMinor metabolite with weak activity; considered clinically insignificant. caymanchem.compharmgkb.org
DiphenhydramineH₁ Antihistamine / AnticholinergicN-Desmethyl DiphenhydraminePart of the metabolic clearance pathway; not a significant contributor to primary effects. hpra.ie

Chemical Synthesis and Derivatization Strategies for N Desmethyl Nicergoline Mdl

Laboratory-Scale Synthesis Methods for MDL Isolation and Characterization

The laboratory-scale preparation of N-Desmethyl Nicergoline (B1678741) is primarily achieved through the selective N-demethylation of its parent compound, Nicergoline. This process involves the removal of the methyl group from the N6 position of the ergoline (B1233604) ring system. The resulting MDL is then isolated and subjected to comprehensive characterization to confirm its identity and purity, in line with regulatory guidelines. clearsynth.com

Analytical characterization is essential for confirming the structure of the synthesized MDL. Standard techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the detailed molecular structure.

Table 1: Physicochemical and Identification Properties of N-Desmethyl Nicergoline This is an interactive data table.

PropertyValueSource(s)
IUPAC Name [(6aR,9R,10aS)-10a-methoxy-4-methyl-6,6a,7,8,9,10-hexahydroindolo[4,3-fg]quinoline-9-yl]methyl 5-bromopyridine-3-carboxylate lgcstandards.com
Synonyms N6-Demethylnicergoline, Nicergoline EP Impurity H lgcstandards.com
CAS Number 192504-81-7 clearsynth.comclearsynth.com
Molecular Formula C23H24BrN3O3 lgcstandards.com
Molecular Weight 470.36 g/mol lgcstandards.com
Purity (Typical) >95% (HPLC) lgcstandards.comlgcstandards.com

Chemical Synthesis Strategies Relevant to the N-Demethylated Ergoline Structure

The synthesis of N-demethylated ergoline structures like MDL is a critical transformation in alkaloid chemistry, often serving as a pathway to create precursors for other semi-synthetic pharmaceuticals. researchgate.net Several methodologies have been developed for the N-demethylation of tertiary N-methyl amines and have been applied to complex alkaloid scaffolds. researchgate.net

Key strategies applicable to the ergoline system include:

Iron-Catalyzed N-Demethylation: This modern approach involves a two-step process: initial oxidation of the N-methyl group to an N-oxide, followed by an iron-catalyzed demethylation. organic-chemistry.org This method has been successfully applied to the N6-demethylation of ergotamine to yield norergotamine. nih.govresearchgate.net A redox pair of Fe(II)/Fe(III) is believed to be responsible for the reduction of the N-oxide intermediate. nih.gov This technique is noted for its milder conditions and reduced reliance on highly toxic reagents. organic-chemistry.orgnih.gov

Von Braun Reaction: A classical method for N-demethylation that utilizes cyanogen bromide (CNBr). researchgate.net This reaction has been historically used for the N-demethylation of lysergic acid derivatives. escholarship.org However, it often involves harsh conditions and toxic reagents. nih.gov

Chloroformate Reagents: The use of reagents like α-chloroethyl chloroformate or vinyl chloroformate provides another route for N-demethylation. The process involves the formation of a carbamate intermediate, which is subsequently cleaved to yield the secondary amine. researchgate.net

Photochemical Methods: In the presence of a photosensitizing agent and under specific light conditions, the N-demethylation of tertiary amine alkaloids can be achieved. researchgate.net This process is initiated by a single electron transfer from the tertiary amine to the photosensitizer. researchgate.net

Selective Demethylation of Quaternized Intermediates: This strategy involves the formation of a quaternized amine intermediate from the ergoline structure, followed by a highly selective demethylation step. acs.orgresearchgate.net This process has been developed into a high-yielding, one-pot synthesis for other ergoline derivatives like pergolide. acs.orgresearchgate.net

Table 2: Comparison of N-Demethylation Strategies for Ergoline and Related Alkaloids This is an interactive data table.

MethodKey ReagentsGeneral ConditionsAdvantagesDisadvantagesSource(s)
Iron-Catalyzed Demethylation 1. Oxidizing agent (e.g., m-CPBA) 2. Fe(II) salt or Fe(0) and acidTwo steps: N-oxidation followed by iron-catalyzed reduction. Often proceeds in aqueous-alcoholic solvents.Milder conditions, environmentally friendlier, catalyst can be recycled. organic-chemistry.orgRequires a two-step process. organic-chemistry.orgnih.gov
Von Braun Reaction Cyanogen Bromide (CNBr)Reaction in a non-polar solvent, followed by hydrolysis.Established classical method.Use of highly toxic reagents, harsh reaction conditions. researchgate.netnih.gov researchgate.netescholarship.org
Chloroformate Reagents α-Chloroethyl chloroformate, Vinyl chloroformateFormation of a carbamate intermediate, followed by solvolysis (e.g., with methanol).Generally effective for a range of alkaloids.Reagents can be toxic and moisture-sensitive. researchgate.net
Photochemical Demethylation Photosensitizing agent, UV/visible light, O2Photo-oxidation conditions in a suitable solvent.Can be performed under mild conditions.May have substrate specificity and potential for side reactions. researchgate.netacs.org
Quaternized Intermediate Demethylation Alkylating agent, followed by a nucleophile (e.g., thiomethoxide ion)One-pot process involving quaternization and subsequent demethylation.High yields and selectivity. acs.orgresearchgate.netMay require specific substrates for high efficiency. acs.orgresearchgate.net

Derivatization Techniques for Structure-Activity Probing and Analog Generation

The N-desmethylated N6 position of MDL is a prime target for derivatization to generate novel analogs for structure-activity relationship (SAR) studies. The secondary amine at this position provides a chemical handle for introducing a wide array of functional groups, allowing for systematic exploration of how structural modifications impact biological activity.

Key Derivatization Strategies:

N-Alkylation/Arylation: The secondary amine can be re-alkylated using various alkyl halides or subjected to reductive amination with aldehydes and ketones. This allows for the introduction of:

Alkyl Chains: Varying the length and branching of alkyl chains can probe the size and hydrophobicity of the receptor binding pocket.

Functionalized Alkyl Groups: Introducing groups containing hydroxyls, ethers, or amides can explore potential hydrogen bonding interactions.

Isotopic Labeling: A key application is the introduction of isotopically labeled alkyl groups, such as remethylating with iodomethane-¹³CD₃. nih.govresearchgate.net This is crucial for creating internal standards for metabolic studies and quantitative analysis by HPLC-MS/MS. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides can form amide derivatives. This changes the basicity of the nitrogen and introduces a carbonyl group, which can act as a hydrogen bond acceptor.

Modification of the Ester Moiety: The 5-bromonicotinate ester at the C8-methanol position is another site for derivatization.

Ester Hydrolysis and Re-esterification: The ester can be hydrolyzed to the corresponding alcohol (10-methoxy-dihydro-lysergol or MDL) and then re-esterified with different carboxylic acids. This allows for probing the role of the aromatic ring and the bromo-substituent in receptor binding.

The goal of these derivatization techniques is to systematically alter the physicochemical properties of the molecule—such as its size, shape, lipophilicity, and hydrogen bonding capacity—to build a comprehensive understanding of the structural requirements for biological activity. drugdesign.org

Table 3: Potential Derivatization Strategies for MDL and Their SAR Rationale This is an interactive data table.

Modification SiteDerivatization ReactionExample Reagent(s)Rationale for SAR Probing
N6-Amine N-AlkylationEthyl iodide, Propyl bromideTo investigate the effect of steric bulk and lipophilicity in the N6 region.
N6-Amine Reductive AminationAcetone, Sodium triacetoxyborohydrideTo introduce branched alkyl groups (e.g., isopropyl).
N6-Amine N-AcylationAcetyl chloride, Benzoyl chlorideTo assess the importance of the nitrogen's basicity and introduce H-bond acceptors.
C8-Methanol Ester Transesterification or Hydrolysis/Re-esterificationPhenylacetic acid, Cyclohexanecarboxylic acidTo explore the role of the ester's aromaticity, size, and electronic properties.

Advanced Analytical Methodologies for Quantitative Determination of N Desmethyl Nicergoline Mdl

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the selective separation and quantification of MDL from complex biological samples. High-performance liquid chromatography (HPLC) is the foundational technique, which can be coupled with different detectors to achieve the desired sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A widely employed method for the quantification of MDL in human plasma is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection. This technique offers a balance of simplicity, speed, and reliability for routine analysis.

One established HPLC-UV method utilizes a Diamonsil ODS C18 column (150 mm × 4.6 mm, 5 µm) for the chromatographic separation. nih.gov The mobile phase, a crucial component for achieving optimal separation, typically consists of a mixture of acetonitrile and an aqueous buffer. A common composition is acetonitrile and 0.1 M ammonium acetate in a ratio of 15:85 (v/v). nih.gov The separation is carried out at a constant flow rate of 1.0 mL/min with the column oven maintained at 30 °C to ensure reproducible retention times. nih.gov Detection of MDL is performed at a wavelength of 224 nm, where the compound exhibits significant UV absorbance. nih.gov

This method has been validated and demonstrated to be linear over a concentration range of 2.288–73.2 ng/mL in human plasma, with a lower limit of quantitation (LLOQ) of 2.288 ng/mL. nih.gov The relatively short run time of 10 minutes per sample makes it suitable for the analysis of a large number of samples in clinical studies. nih.gov

Table 1: HPLC-UV Method Parameters for MDL Quantification

Parameter Condition
Chromatographic Column Diamonsil ODS C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1 M Ammonium Acetate (15:85, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 224 nm
Linearity Range 2.288–73.2 ng/mL
LLOQ 2.288 ng/mL

| Run Time | 10 minutes |

Coupling with Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

For applications requiring higher sensitivity and specificity, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique combines the powerful separation capabilities of HPLC with the highly selective and sensitive detection of mass spectrometry.

In an LC-MS/MS method, the precursor ion (the protonated molecule of MDL, [M+H]⁺) is selected in the first quadrupole. This ion then undergoes collision-induced dissociation (CID) in the second quadrupole, breaking it into characteristic product ions. A specific product ion is then selected in the third quadrupole and detected. This process of monitoring a specific precursor-to-product ion transition is known as MRM and provides excellent specificity, minimizing interference from other components in the biological matrix. An older method using atmospheric pressure ionization mass spectrometry reported detection limits of approximately 2 ng/mL for nicergoline (B1678741) and its metabolites in plasma.

The primary advantage of LC-MS/MS over HPLC-UV is its superior sensitivity, often allowing for lower limits of quantification, and its enhanced specificity, which reduces the likelihood of interferences from co-eluting compounds.

Sample Preparation Protocols for Biological Matrices (e.g., Human Plasma)

Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the analytical method.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a commonly used and effective technique for the extraction of MDL from human plasma. nih.gov The process involves the partitioning of the analyte from the aqueous plasma into an immiscible organic solvent.

A typical LLE protocol for MDL involves the following steps:

To a 500 µL plasma sample, an internal standard solution is added.

The sample is alkalinized by adding a small volume of a strong base, such as 5 M sodium hydroxide. This step is crucial as it converts MDL into its non-ionized form, which is more soluble in organic solvents.

An organic extraction solvent, such as diethyl ether, is added to the plasma sample. nih.gov

The mixture is vortexed for an extended period (e.g., 10 minutes) to ensure thorough mixing and efficient partitioning of MDL into the organic phase.

The sample is then centrifuged to separate the aqueous and organic layers.

The upper organic layer containing the MDL is transferred to a clean tube and evaporated to dryness under a stream of nitrogen or air at a controlled temperature (e.g., 40 °C). nih.gov

The dried residue is then reconstituted in a small volume of the mobile phase before injection into the HPLC system. nih.gov

Optimization of LLE parameters such as the choice of organic solvent, the pH of the aqueous phase, the solvent-to-sample ratio, and the extraction time is essential to maximize the recovery of the analyte. For MDL, diethyl ether has been shown to provide good recovery. nih.gov

Internal Standard Selection and Application

The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for the variability in sample preparation and instrument response. An ideal internal standard should have similar physicochemical properties to the analyte and should be added to the samples at the beginning of the extraction process.

For the HPLC-UV analysis of MDL, Tizanidine hydrochloride has been successfully used as an internal standard. nih.gov It is added to the plasma samples before the LLE procedure. The concentration of the analyte is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

For LC-MS/MS analysis, a stable isotope-labeled (SIL) analogue of MDL would be the ideal internal standard. A SIL-IS has the same chemical structure as the analyte but with one or more atoms replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This results in a compound that behaves almost identically to the analyte during extraction and chromatography but is distinguishable by its higher mass in the mass spectrometer.

Method Validation Parameters for MDL Quantification

To ensure the reliability and accuracy of a bioanalytical method, it must be rigorously validated according to international guidelines. The key validation parameters for the quantification of MDL are outlined below.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured concentration to the true concentration. The mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). CV should be ≤15% (≤20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. Analyte response should be at least 5 times the response of a blank sample. Precision should be ≤20% and accuracy should be within ±20%.
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte and internal standard in blank samples.
Recovery The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard solution of the same concentration. Recovery should be consistent, precise, and reproducible.

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should remain within ±15% of the initial concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |

For the reported HPLC-UV method for MDL, the intra- and inter-day precision values were below 13%, and the recoveries ranged from 74.47% to 83.20% at three different quality control levels. nih.gov

Linearity and Calibration Range Establishment

The establishment of linearity is a critical parameter in analytical method validation, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a specified range. For the quantitative analysis of N-Desmethyl Nicergoline (MDL) in human plasma, a high-performance liquid chromatographic (HPLC) method with UV detection has been developed and validated.

This method demonstrated a linear relationship between the peak area and the plasma concentration of MDL. The calibration curves were consistently linear across the concentration range of 2.288 to 73.2 ng/mL nih.gov. The reliability of this linearity is substantiated by a high correlation coefficient, indicating a strong fit of the data points to the regression line. This defined range allows for the accurate measurement of MDL in plasma samples obtained during clinical studies nih.govnih.gov.

Analytical MethodMatrixCalibration RangeCorrelation Coefficient (r²)
HPLC-UVHuman Plasma2.288 - 73.2 ng/mLNot explicitly stated, but described as linear nih.gov

Lower Limit of Quantitation (LLOQ) and Detection (LLOD) Determination

The lower limit of quantitation (LLOQ) represents the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. The lower limit of detection (LLOD) is the lowest concentration that can be distinguished from the background noise but not necessarily quantified with precision.

For the HPLC-UV method, the LLOQ for MDL in human plasma was established at 2.288 ng/mL nih.govnih.gov. This level of sensitivity is adequate for pharmacokinetic studies following therapeutic administration of Nicergoline nih.gov. In addition to chromatographic methods, more sensitive immunoassay techniques have been developed. An enzyme immunoassay (EIA) and a radioimmunoassay (RIA) have demonstrated significantly lower detection limits for MDL, reaching as low as 10 pg/ml nih.govnih.gov. This enhanced sensitivity is particularly valuable for detecting minute concentrations of the metabolite nih.gov.

Analytical MethodMatrixLLOQ/Sensitivity
HPLC-UVHuman Plasma2.288 ng/mL nih.govnih.gov
Radioimmunoassay (RIA)Human Plasma10 pg/mL nih.gov
Enzyme Immunoassay (EIA)Plasma and Urine10 pg/mL nih.gov

Precision, Accuracy, and Recovery Assessments

Precision, accuracy, and recovery are fundamental parameters for validating the performance of an analytical method.

Precision assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

Accuracy refers to the closeness of the mean test results to the true value.

Recovery is a measure of the efficiency of the sample extraction procedure.

In the validation of the HPLC-UV method for MDL, both intra-day and inter-day precision were evaluated at three different quality control concentrations. The precision values were consistently below 13%, which is within acceptable limits for bioanalytical methods nih.gov. The recovery of MDL from human plasma using a one-step liquid-liquid extraction with diethyl ether was assessed at the same concentration levels, with results ranging from 74.47% to 83.20% nih.gov. Furthermore, an enzyme immunoassay developed for MDL showed nearly quantitative recovery from both spiked plasma and urine samples nih.gov.

ParameterAnalytical MethodSpecificationFinding
Precision (Intra- and Inter-day)HPLC-UVRelative Standard Deviation (%RSD)< 13% nih.gov
RecoveryHPLC-UVExtraction Efficiency74.47% - 83.20% nih.gov
RecoveryEnzyme Immunoassay (EIA)Extraction EfficiencyNearly quantitative nih.gov

Immunoassay Development for MDL (e.g., Radioimmunoassay)

Immunoassays offer a highly sensitive and specific alternative to chromatographic methods for the quantification of drugs and their metabolites. Specific immunoassays have been successfully developed for Nicergoline metabolites, including MDL nih.govnih.gov.

A radioimmunoassay (RIA) was developed to determine Nicergoline pharmacokinetics by targeting its known metabolites nih.govresearchgate.net. This assay demonstrated a limit of quantification of 10 pg/ml and was able to recognize known metabolites in plasma samples from human subjects nih.gov. The results from this RIA suggested that Nicergoline is completely metabolized after oral administration, as the parent drug was undetectable in circulation nih.govresearchgate.net.

In addition to RIA, a sensitive and specific enzyme immunoassay (EIA) was developed for MDL nih.gov. This assay involved carboxymethylating the hydroxyl group of MDL to allow for protein conjugation, which is necessary to generate antibodies. A key strategy to enhance the sensitivity of this assay was the use of a heterologous bridge, which improved the affinity of the hapten-enzyme conjugate to the antibodies. This EIA is highly specific for MDL with minimal cross-reactivity with the parent drug, Nicergoline, or other metabolites, and achieved a detection sensitivity of 10 pg/ml nih.gov.

Future Research Perspectives and Theoretical Implications of N Desmethyl Nicergoline Mdl

Re-evaluation of MDL's Contribution to Nicergoline's Overall Pharmacological Profile

The therapeutic effects attributed to nicergoline (B1678741), an ergot derivative used for cognitive and cerebrovascular disorders, are complex and multi-faceted. patsnap.comresearchgate.net The parent compound is known to be a potent antagonist of alpha-1A adrenergic receptors and also interacts with serotonergic and dopaminergic systems. researchgate.netdrugbank.comwikipedia.org However, given that nicergoline is almost entirely converted to its metabolites before reaching systemic circulation, it is scientifically imperative to re-evaluate the pharmacological contributions of MDL. nih.govscispace.com

Pharmacokinetic studies consistently show that MDL is the main and most stable metabolite found in plasma, with a significantly longer elimination half-life compared to the parent drug. google.commims.com This suggests that the sustained clinical effects observed after nicergoline administration are likely mediated, at least in part, by MDL. While nicergoline's actions are well-characterized, the specific activities of MDL have been less thoroughly investigated. It is crucial to dissect which of nicergoline's reputed effects—such as enhanced cerebral blood flow, neuroprotection, and modulation of neurotransmitter systems—are directly attributable to MDL. patsnap.comnih.gov This re-evaluation would shift the focus from the prodrug (nicergoline) to the active metabolite (MDL), potentially leading to a more accurate understanding of the therapeutic mechanism and allowing for better prediction of clinical outcomes based on patient-specific metabolic rates (e.g., CYP2D6 genetic polymorphisms).

Pharmacokinetic Parameters of Nicergoline Metabolites

Parameter MDL (N-Desmethyl Nicergoline) MMDL (1-methyl-10α-methoxy-9,10-dihydrolysergol)
Time to Peak Plasma Concentration (Tmax) 3-5 hours 0.5-1 hour
Elimination Half-life (T½) 11-20 hours Not specified
Plasma Protein Binding 34.7% 14.7%

Data sourced from pharmacokinetic studies of nicergoline administration. mims.com

Hypothesis Generation for Novel or Secondary Mechanisms of Action for MDL, Given its Receptor Binding Profile

Interestingly, studies examining the receptor binding profiles of nicergoline's metabolites have revealed that both MMDL and MDL exhibit low or no affinity for the primary receptors targeted by the parent drug, including adrenergic, serotonin (B10506), and dopamine (B1211576) receptors. wikipedia.org This finding is pivotal, as it strongly suggests that MDL's contribution to nicergoline's therapeutic profile may not be mediated by direct receptor antagonism or agonism.

This opens the door to several hypotheses regarding novel or secondary mechanisms of action for MDL:

Modulation of Intracellular Signaling: MDL may bypass surface receptors and instead influence downstream intracellular signaling cascades. Its effects could be mediated through the modulation of protein kinases, phosphatases, or second messengers that are crucial for neuronal survival and function. Nicergoline is known to stimulate the phosphoinositide pathway and protein kinase C (PKC) translocation; MDL could be the primary agent responsible for this intracellular activity. nih.gov

Enzymatic Inhibition or Activation: The compound could act as an inhibitor or activator of key enzymes involved in cerebral metabolism or neurotransmitter synthesis and degradation. For instance, nicergoline is reported to enhance the turnover of catecholamines and stimulate acetylcholine (B1216132) release, and MDL might influence the enzymes central to these processes. patsnap.comresearchgate.net

Neurotrophic and Antioxidant Effects: Nicergoline has been shown to increase nerve growth factor (NGF) in the brain and possess antioxidant properties. wikipedia.orgnih.gov It is plausible that MDL is the active molecule responsible for these neuroprotective effects, potentially by interacting with pathways that regulate oxidative stress or promote the expression of neurotrophic factors, thereby supporting neuronal resilience.

These hypotheses shift the focus away from a receptor-centric view and toward exploring the intracellular and metabolic activities of MDL as the drivers of its biological effects.

Comparative Receptor Affinity

Compound Primary Target Other Affinities
Nicergoline α1A-Adrenergic Receptor (Antagonist) Serotonin 5-HT1A (Antagonist), moderate affinity for 5-HT2 and α2-adrenergic receptors. wikipedia.org
MDL (this compound) Low or no affinity for adrenergic, serotonin, dopamine, or acetylcholine receptors. wikipedia.org Not specified

Exploration of MDL as a Template for Rational Drug Design Based on its Metabolic Origin

Rational drug design is an inventive process of creating new medicines based on a deep understanding of biological targets. azolifesciences.comslideshare.net It involves designing small molecules that are complementary in shape and charge to a specific biomolecular target to elicit a desired therapeutic response. slideshare.netnih.gov

The metabolic origin and stability of MDL make it an excellent candidate to serve as a template for rational drug design. Several factors support this perspective:

Known Bioavailability and Stability: As a major metabolite, MDL has a proven pharmacokinetic profile in humans, including absorption, distribution, and a long elimination half-life. mims.com This provides a solid foundation, reducing the uncertainty often associated with new chemical entities.

Favorable Core Structure (Scaffold): The ergoline (B1233604) structure of MDL can be used as a chemical scaffold. Medicinal chemists can systematically modify this structure to create a library of new analogues.

Targeted Improvements: The goal of such a drug design program would be to synthesize analogues that retain the beneficial properties of MDL (e.g., potential neurotrophic or metabolic effects) while introducing new, desirable characteristics. For example, modifications could be designed to add high affinity and selectivity for a specific therapeutic target that MDL itself does not engage, potentially leading to a more potent and targeted medication with fewer off-target effects.

By using a naturally produced, stable metabolite as a starting point, researchers can leverage its known properties to accelerate the development of novel therapeutics for neurodegenerative and cerebrovascular diseases. nih.gov

Advanced Preclinical Models for Comprehensive Mechanistic Studies of MDL's Biological Activities

To accurately investigate the unique biological activities of MDL, it is necessary to move beyond conventional preclinical models. Advanced models can help isolate the effects of the metabolite from its parent compound and provide more clinically relevant data.

Patient-Derived Organoids: Brain organoids developed from induced pluripotent stem cells (iPSCs) of patients with specific conditions (e.g., Alzheimer's disease, vascular dementia) offer a powerful in vitro platform. Applying MDL directly to these three-dimensional cultures would allow for detailed investigation of its effects on human neuronal cells, including synapse formation, metabolic activity, and response to disease-specific pathology, without the confounding variable of prodrug metabolism.

Genetically Engineered Mouse Models (GEMMs): To study the metabolism and effects in a living system, humanized mouse models could be employed. For instance, mice could be genetically engineered to express human CYP2D6, the primary enzyme responsible for converting MMDL to MDL. nih.govscispace.com This would create a more accurate in vivo model of human pharmacokinetics, enabling researchers to study the long-term effects of chronic MDL exposure resulting from nicergoline administration.

Cell Line-Derived Xenografts (CDXs) and Patient-Derived Xenografts (PDXs): While traditionally used in oncology, the principles of these models can be adapted for neurology. mdpi.com For example, implanting human neuronal precursor cells into immunodeficient mice could create a model to study the direct impact of MDL on human neural tissue in vivo.

These sophisticated models would be instrumental in deconstructing the precise mechanisms of MDL, validating the hypotheses generated from its receptor binding profile, and providing a robust foundation for future drug development efforts based on its unique structure and biological activity.

Q & A

Basic Research Questions

Q. What are the primary neuroprotective mechanisms of N-Desmethyl Nicergoline in Alzheimer’s disease models, and how can these be experimentally validated?

  • Methodological Answer : Preclinical studies should focus on pathways such as PI3K/AKT signaling, neurogenesis, and anti-apoptotic effects. In vivo models (e.g., Alzheimer’s mice) require longitudinal cognitive assessments (e.g., Morris water maze) paired with immunohistochemistry to quantify hippocampal apoptosis markers (e.g., Bax/Bcl-2 ratio). Concurrently, measure oxidative stress biomarkers (e.g., malondialdehyde) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA to validate anti-inflammatory effects .

Q. What synthesis methods ensure high-purity this compound while minimizing methyl ether impurities?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) during the acylation step to suppress side reactions. Use HPLC with UV detection (e.g., 280 nm) to monitor purity, and characterize intermediates via NMR and mass spectrometry. Industrial-scale synthesis should adhere to Good Manufacturing Practices (GMP) and validate batch consistency using pharmacopeial standards (e.g., USP, EP) .

Q. How does this compound improve cerebral blood flow, and what experimental models are appropriate to study this?

  • Methodological Answer : Employ Doppler ultrasound or MRI-based arterial spin labeling in animal models of chronic cerebrovascular insufficiency (CCVI). Measure endothelial function via acetylcholine-induced vasodilation assays and correlate with microcirculatory markers (e.g., nitric oxide synthase activity). Meta-analyses of clinical trials should use RevMan software to pool data from RCTs with standardized endpoints (e.g., cerebral perfusion rates) .

Advanced Research Questions

Q. How should researchers resolve contradictions in meta-analyses regarding this compound’s adverse event (AE) profile?

  • Methodological Answer : Conduct subgroup analyses stratified by comparator (placebo vs. active agents) and dosage. For example, shows no significant AE risk vs. placebo (RR 1.05, p=0.42) but higher variability vs. ergot derivatives (RR 1.22, p=0.56). Use sensitivity analyses to exclude low-quality studies and apply GRADE criteria to assess evidence certainty. Engage patient representatives to interpret real-world tolerability implications .

Q. What strategies ensure robust analytical validation of this compound impurities (e.g., EP Impurity E) during method development?

  • Methodological Answer : Develop forced degradation studies (acid/base hydrolysis, thermal stress) to identify impurity profiles. Use high-resolution LC-MS/MS with reference standards (e.g., Nicergoline EP Impurity E, CAS 57935-66-7) for structural elucidation. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity (R² ≥0.99), and LOQ/LOD thresholds. Cross-validate against pharmacopeial monographs to ensure regulatory compliance .

Q. How can phosphorylation studies (e.g., S269-AQP2) clarify this compound’s role in cellular trafficking mechanisms?

  • Methodological Answer : Use immunofluorescence microscopy and Western blotting to localize phosphorylated AQP2 in renal or neuronal cell lines. Employ CRISPR/Cas9 to generate phosphorylation-deficient mutants and compare trafficking kinetics under Nicergoline treatment. Quantify membrane protein density via surface biotinylation assays and correlate with functional outcomes (e.g., water permeability) .

Q. What experimental designs address the dual mechanisms of this compound in enhancing cholinergic neurotransmission and glucose metabolism?

  • Methodological Answer : Combine microdialysis (to measure extracellular acetylcholine) with PET imaging (e.g., FDG-PET for glucose uptake) in dual-transgenic Alzheimer’s models. Use selective receptor antagonists (e.g., α1-adrenergic blockers) to isolate pathway-specific effects. Statistical models should include interaction terms to test synergies between mechanisms .

Data Analysis and Reporting Standards

Q. What statistical frameworks are recommended for reconciling preclinical and clinical data on cognitive outcomes?

  • Methodological Answer : Apply mixed-effects models to account for interspecies variability (e.g., murine vs. human dose conversion). Use meta-regression to adjust for study heterogeneity (e.g., trial duration, cognitive assessment tools). Adhere to NIH guidelines for preclinical data reporting (e.g., sample size justification, randomization) and include raw data in supplementary materials for reproducibility .

Q. How can researchers optimize assay conditions for quantifying Nicergoline’s metabolites in pharmacokinetic studies?

  • Methodological Answer : Validate LC-MS/MS methods using stable isotope-labeled internal standards. Perform matrix effect studies in plasma/CSF to ensure accuracy. Use non-compartmental analysis (NCA) for AUC and Cmax calculations, and compartmental modeling to estimate half-life and clearance rates. Cross-validate results with in vitro hepatic microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.